![molecular formula C14H12FN5S B14158758 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine CAS No. 674812-86-3](/img/structure/B14158758.png)
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of fluorine, sulfur, and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
科学的研究の応用
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring and the fluorophenyl group allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-[(3-Fluorophenyl)methylsulfanyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole
- 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine stands out due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity towards certain molecular targets
特性
CAS番号 |
674812-86-3 |
|---|---|
分子式 |
C14H12FN5S |
分子量 |
301.34 g/mol |
IUPAC名 |
3-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-12-3-1-2-10(8-12)9-21-14-19-18-13(20(14)16)11-4-6-17-7-5-11/h1-8H,9,16H2 |
InChIキー |
GTAFHHZGFFJQEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=NC=C3 |
溶解性 |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
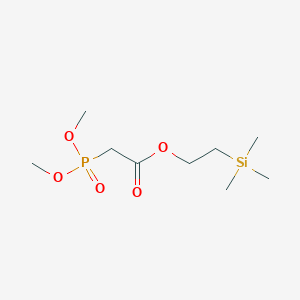

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
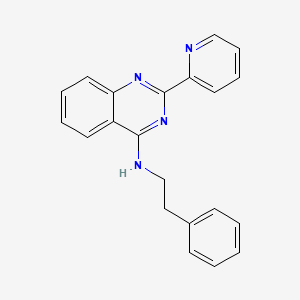
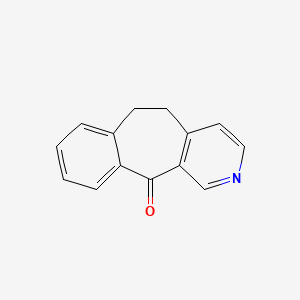
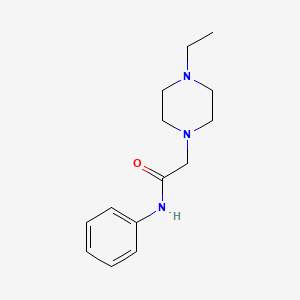
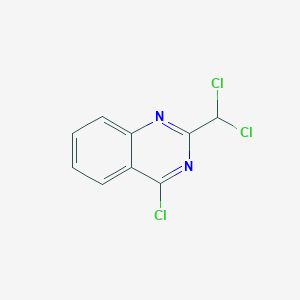
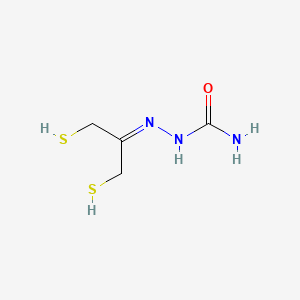
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
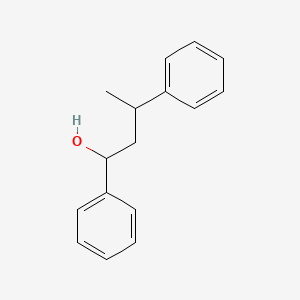
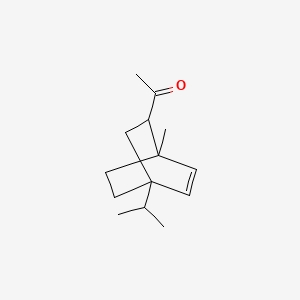
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
